molecular formula C6H11NO2 B178782 5-(Hydroxymethyl)piperidin-2-one CAS No. 146059-77-0

5-(Hydroxymethyl)piperidin-2-one

Cat. No.: B178782
CAS No.: 146059-77-0
M. Wt: 129.16 g/mol
InChI Key: ASQVPLMNHXQYMU-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)piperidin-2-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, which is a significant structural motif in medicinal chemistry and pharmaceutical applications. The presence of a hydroxymethyl group at the fifth position and a ketone group at the second position makes this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include 5-(hydroxymethyl)piperidin-2-one, are present in more than twenty classes of pharmaceuticals . This suggests a wide range of potential targets, depending on the specific derivative and its modifications.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological effects . The specific interactions and resulting changes would depend on the particular target and the context within the biological system.

Biochemical Pathways

Given the wide range of pharmaceutical applications of piperidine derivatives , it can be inferred that multiple pathways could potentially be affected, with downstream effects varying based on the specific derivative and its target.

Result of Action

As with other piperidine derivatives, the effects would likely depend on the specific targets and the nature of the interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.

Safety and Hazards

When handling 5-(Hydroxymethyl)piperidin-2-one, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Piperidines, including 5-(Hydroxymethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field and suggesting that future research will continue to explore the synthesis and applications of piperidines.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)piperidin-2-one

    Reduction: 5-(Hydroxymethyl)piperidin-2-ol

    Substitution: Various N-substituted piperidinones

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring with one nitrogen atom, lacking the hydroxymethyl and ketone groups.

    Piperidin-2-one: Similar to 5-(Hydroxymethyl)piperidin-2-one but without the hydroxymethyl group.

    N-Methylpiperidin-2-one: Contains a methyl group on the nitrogen atom instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and a ketone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

5-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-5-1-2-6(9)7-3-5/h5,8H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQVPLMNHXQYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572257
Record name 5-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146059-77-0
Record name 5-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)piperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Solid lithium aluminum hydride (3.5 g) was added slowly to a solution of 15.0 g 5-ethoxycarbonyl-2-piperidone in 350 ml THF at -4° C. After stirring for 1 hour under a nitrogen atmosphere, the reaction was decomposed by dropwise addition of 3.5 ml water, 3.5 ml 5N NaOH and 10.5 ml water. The mixture was filtered and the granular precipitate washed with 100 ml THF. Evaporation of the combined filtrate and washings provided 6.0 g of the title compound: MS m/z 130 (M+ +1), 129 (M+), 128 (M+ -1) 101, 73, 56; 90-MHz 1H NMR (CDCl3) δ1.42-1.60 (m, 1 H), 1.60-2.05 (m, 2 H), 2.10-2.47 (m, 2 H), 3.05 (t, J=9 Hz, 1 H), 3.21-3.58 (m, 4 H), 6.85 (s, 1 H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)piperidin-2-one
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Reactant of Route 6
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